molecular formula C8H14N3O6P B15606512 Cidofovir CAS No. 113852-37-2; 149394-66-1

Cidofovir

Cat. No.: B15606512
CAS No.: 113852-37-2; 149394-66-1
M. Wt: 279.19 g/mol
InChI Key: VWFCHDSQECPREK-LURJTMIESA-N
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Description

Cidofovir can cause cancer, developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
This compound anhydrous is cytosine substituted at the 1 position by a 3-hydroxy-2-(phosphonomethoxy)propyl group (S configuration). A nucleoside analogue, it is an injectable antiviral used for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients. It has a role as an antiviral drug, an antineoplastic agent, an anti-HIV agent and a photosensitizing agent. It is a pyrimidone and a member of phosphonic acids. It is a conjugate acid of a this compound(2-) and a this compound(1-).
This compound is an injectable antiviral medication employed in the treatment of cytomegalovirus (CMV) retinitis in patients diagnosed with AIDS. It suppresses CMV replication through selective inhibition of viral DNA synthesis. It was manufactured by Gilead and initially approved by the FDA in 1996, but has since been discontinued.
This compound anhydrous is a Cytomegalovirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of this compound anhydrous is as a DNA Polymerase Inhibitor.
This compound is a nucleoside analogue and antiviral agent which is used in therapy of serious cytomegalovirus infections in immunocompromised patients. This compound has been associated with mild-to-moderate serum aminotransferase elevations during intravenous therapy, but has not been convincingly linked to cases of clinically apparent acute liver injury.
This compound is a synthetic, acyclic, monophosphate nucleotide analog of deoxycytidine with antiviral activity, and mostly used against cytomegalovirus (CMV). After incorporation into the host cell, this compound is phosphorylated by pyruvate kinases to its active metabolite this compound diphosphate. This compound diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses.
This compound Anhydrous is an anhydrous form of this compound, a synthetic, acyclic monophosphate nucleotide analog of deoxycytidine with antiviral activity, mostly used against cytomegalovirus (CMV). After incorporation into the host cell, this compound is phosphorylated by pyruvate kinases to its active metabolite this compound diphosphate. This compound diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses.
This compound ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 3 approved and 11 investigational indications. This drug has a black box warning from the FDA.
An acyclic nucleoside phosphonate that acts as a competitive inhibitor of viral DNA polymerases. It is used in the treatment of RETINITIS caused by CYTOMEGALOVIRUS INFECTIONS and may also be useful for treating HERPESVIRUS INFECTIONS.
See also: Amantadine (related);  Acyclovir (related);  Ganciclovir (related) ... View More ...

Properties

IUPAC Name

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N3O6P/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFCHDSQECPREK-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120362-37-0 (hydrochloride salt)
Record name Cidofovir [INN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID3043734
Record name Cidofovir
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Molecular Weight

279.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Cidofovir
Source Human Metabolome Database (HMDB)
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Solubility

=170 mg/mL at pH 6-8, Aqueous solubility >=170 mg/ml @ pH 6-8, 1.15e+01 g/L
Record name Cidofovir
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Record name CIDOFOVIR
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Record name Cidofovir
Source Human Metabolome Database (HMDB)
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Color/Form

Fluffy white powder, White crystalline powder

CAS No.

113852-37-2, 149394-66-1
Record name Cidofovir
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Record name Cidofovir [INN]
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Record name Cidofovir
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Record name Cidofovir
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Record name CIDOFOVIR ANHYDROUS
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Record name CIDOFOVIR
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Record name Cidofovir
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

260 °C (dec), 480 °C
Record name Cidofovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00369
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Record name CIDOFOVIR
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cidofovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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